molecular formula C12H16 B11918717 4-Isopropyl-2,3-dihydro-1H-indene

4-Isopropyl-2,3-dihydro-1H-indene

Cat. No.: B11918717
M. Wt: 160.25 g/mol
InChI Key: AUNDLLOFYWDKGH-UHFFFAOYSA-N
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Description

4-Isopropyl-2,3-dihydro-1H-indene, also known as 4-isopropylindane, is an organic compound with the molecular formula C12H16 and a molecular weight of 160.26 g/mol . It serves as a valuable synthetic intermediate and core scaffold in medicinal chemistry research. The dihydro-1H-indene structure is a privileged framework in drug discovery, known for its presence in a wide range of biologically active compounds . Researchers utilize this and related indene derivatives as key building blocks in the design and synthesis of novel therapeutic agents, including potential tubulin polymerization inhibitors that are being investigated for their anti-angiogenic and anticancer properties . As a chemical intermediate, it is integral to the development of new pharmacologically active molecules. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H16

Molecular Weight

160.25 g/mol

IUPAC Name

4-propan-2-yl-2,3-dihydro-1H-indene

InChI

InChI=1S/C12H16/c1-9(2)11-7-3-5-10-6-4-8-12(10)11/h3,5,7,9H,4,6,8H2,1-2H3

InChI Key

AUNDLLOFYWDKGH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC2=C1CCC2

Origin of Product

United States

Preparation Methods

Optimization of Coupling Conditions

The catalytic system’s efficiency hinges on PEG400’s dual role as a solvent and stabilizer, which minimizes palladium aggregation and enhances substrate solubility. For isopropyl boronic acids, optimal conditions include 0.005 mol% Pd(OAc)2, 1.5 equivalents of boronic acid, and a 1:1 ratio of TBAB to substrate. Under these conditions, the coupling completes within 30 minutes, yielding 90% of the 4-isopropyl-2-methyl-1H-indanone intermediate.

Sequential Reduction and Dehydration

The indanone intermediate undergoes reduction using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at 0°C, followed by dehydration with concentrated HCl to yield 4-isopropyl-2,3-dihydro-1H-indene. This two-step process achieves an overall yield of 85%, with purity confirmed by $$^1$$H NMR (δ 1.07 and 0.83 for isopropyl methyl groups).

Nitration-Reduction-Functionalization Sequence

The MDPI study outlines a nitration-reduction approach for synthesizing substituted dihydroindenes. Starting with 2,3-dihydro-1H-inden-1-one, nitration at position 4 using KNO3 in H2SO4 introduces a nitro group, which is subsequently reduced to an amine using SnCl2/HCl. The amine intermediate is alkylated with isopropyl iodide in the presence of K2CO3, followed by dehydrogenation using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to yield the target compound.

Structural Validation

Key spectroscopic data include:

  • $$^1$$H NMR (300 MHz, CDCl3): δ 2.24 (m, 5H, CH2 and CH3), 3.00 (t, 4H, 2 × CH2), 3.31 (s, 2H, CH2), 6.52 (s, 1H), 7.21 (s, 1H), 7.33 (s, 1H).
  • ESI-MS: m/z [M + H]+ 222, consistent with the molecular formula C12H16.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Steps Yield (%) Purification
Benzoate Cyclization Substituted benzoate Cyclization, reduction, dehydration 96 Column chromatography
Suzuki Coupling 4-Bromo-2-methylindanone Coupling, reduction, dehydration 85 Recrystallization (hexane)
Nitration-Reduction 2,3-Dihydro-1H-inden-1-one Nitration, alkylation, dehydrogenation 73 Silica gel chromatography

The Suzuki coupling route offers superior scalability and functional group tolerance, whereas the nitration-reduction method provides precise control over substitution patterns. Cyclization techniques excel in yield but require pre-functionalized starting materials.

Chemical Reactions Analysis

Types of Reactions: 4-Isopropyl-2,3-dihydro-1H-indene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-Isopropyl-2,3-dihydro-1H-indene varies depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors. For example, as a retinoic acid receptor agonist, it binds to the receptor and modulates gene transcription, leading to effects on cell differentiation and proliferation . The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

4,5,6-Trimethoxy-2,3-dihydro-1H-indene Derivatives
  • Key Findings :
    • Derivatives with electron-donating groups (e.g., methoxy) on the B-ring exhibit superior antiproliferative activity. For example:
  • Compound 12d (4-hydroxy-3-methoxyphenyl substitution): 78.82% inhibition at 0.1 mM .
  • Compound 12q (2,3-dihydrobenzofuran-5-yl substitution): 83.61% inhibition at 0.1 mM .
    • Electron-withdrawing groups reduce activity (e.g., 12p vs. 12a ) .
    • The core 4,5,6-trimethoxy-2,3-dihydro-1H-indene is critical for microtubule polymerization inhibition, as seen in compound 12d .
4-Methyl-2,3-dihydro-1H-indene (CAS 824-22-6)
  • Properties : Molecular weight 132.20, distinct fragmentation pattern in mass spectrometry (loss of methyl group to form m/z 117 ion) .
Diaporindenes A–D
  • Structure : 2,3-dihydro-1H-indene fused with a 1,4-benzodioxan moiety .
  • Activity : Inhibit nitric oxide production (IC50 = 4.2–9.0 μM), highlighting the role of fused heterocyclic systems in modulating bioactivity .

Receptor Selectivity and Functional Group Impact

Opioid Receptor Analogs
  • Compound 4 (2,3-dihydro-1H-indene nucleus):
    • Exhibited 137-fold lower δ-opioid agonist activity but retained μ-opioid activity compared to reference compounds .
    • Demonstrates how core saturation and substituent placement influence receptor selectivity .
Fluorinated Derivatives
  • 1-Chloro-4,7-difluoro-2,3-dihydro-1H-indene (American Elements):
    • Fluorine atoms enhance electronic properties and stability, making it suitable for high-purity applications in pharmaceuticals .
5-Methyl-2,3-dihydro-1H-indene (CAS 874-35-1)
  • Safety Data : Classified as hazardous; requires precautions during handling .
  • Comparison : The isopropyl group in 4-isopropyl-2,3-dihydro-1H-indene may alter toxicity profiles due to increased lipophilicity.
N-(2,3-dihydro-1H-inden-5-yl)-1-propylpiperidin-4-amine

    Q & A

    Q. Mechanistic Insight :

    • In , iodine’s polarizability facilitates oxidative addition in Pd-catalyzed reactions, whereas bromine requires higher temperatures.

    Data Contradiction: How to resolve discrepancies in reported reaction yields for dihydroindene syntheses?

    Answer:
    Discrepancies often arise from:

    • Catalyst source : Commercial Pd/C vs. lab-synthesized catalysts may vary in activity .
    • Analytical methods : Impure intermediates can inflate yields if not rigorously characterized via NMR or GC-MS .
    • Scaling effects : Milligram-scale reactions (e.g., 1 mmol in ) may underperform at larger scales due to heat transfer inefficiencies.

    Q. Mitigation Strategies :

    • Standardize catalyst batches and reaction monitoring (e.g., TLC).
    • Report yields with purity-adjusted values (e.g., ≥95% by HPLC).

    Advanced: What strategies enable enantioselective synthesis of chiral dihydroindene derivatives?

    Answer:

    • Chiral auxiliaries : Use (S)- or (R)-configured amines in intermediates, as seen in (S)-5-iodo-dihydroindene derivatives .
    • Asymmetric catalysis : Employ chiral phosphine ligands (e.g., BINAP) with palladium to control stereochemistry during hydrogenation .
    • Dynamic kinetic resolution : Applied in spirocyclic dihydroindene synthesis to access enantiomerically pure products .

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